(R)-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid
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Description
(R)-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications
1. Organic Synthesis and Catalysis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in organic synthesis, demonstrating compatibility with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine, offering high selectivity and efficiency in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
2. Material Science Applications
In material science, derivatives of fluorenyl groups have been employed in the synthesis of new polymeric materials. For instance, aromatic polyamides containing ether and bulky fluorenylidene groups exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).
3. Biochemical and Medicinal Research
In biochemical research, the Fmoc group's role extends to the synthesis of peptides and nucleotides. Its ability to protect amino groups during peptide synthesis enables the construction of complex peptides and proteins for medicinal and biochemical studies. The development of potent inhibitors for influenza neuraminidase, utilizing Fmoc-protected intermediates, highlights the importance of this functional group in the development of antiviral drugs (Wang et al., 2001).
4. Environmental Applications
The degradation of polycyclic aromatic hydrocarbons (PAHs) by microorganisms has been studied for environmental cleanup. Metabolites from the degradation of fluoranthene by Mycobacterium sp. indicate complex biochemical pathways involving fluorenyl derivatives, suggesting potential applications in bioremediation and understanding microbial degradation mechanisms (Kelley et al., 1993).
Properties
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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